Chemical structure of 5-Hydroxy Fluvastatin-d7 Sodium Salt
Chemical structure of 5-Hydroxy Fluvastatin-d7 Sodium Salt
An In-Depth Technical Guide on 5-Hydroxy Fluvastatin-d7 Sodium Salt: Structural Elucidation, Metabolic Causality, and Bioanalytical Applications
Executive Summary
In the landscape of pharmacokinetic (PK) and drug metabolism studies, the precise quantification of statins and their metabolites is critical for understanding drug-drug interactions (DDIs) and patient-specific metabolic profiles. 5-Hydroxy Fluvastatin-d7 Sodium Salt serves as a highly specialized, stable isotope-labeled internal standard (IS) designed for the rigorous liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of fluvastatin. This whitepaper deconstructs the chemical architecture, metabolic pathways, and self-validating bioanalytical protocols associated with this critical reference material.
Structural Architecture and Chemical Causality
Fluvastatin is a fully synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase[1]. Its major circulating metabolite, 5-hydroxy fluvastatin, retains structural complexity that dictates its physicochemical behavior. The engineering of the -d7 sodium salt variant introduces specific modifications to optimize its utility as an internal standard.
Core Structural Components
The molecule (Molecular Formula: C24H18D7FNNaO5 , Molecular Weight: 456.59 g/mol )[2][3] is built upon several highly functionalized moieties:
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Indole Core: The central heterocyclic scaffold. In this specific metabolite, the indole ring is hydroxylated at the 5-position.
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Fluorophenyl Ring: Attached at the 3-position of the indole, providing lipophilicity and target binding affinity.
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Heptenoic Acid Side Chain: The pharmacophore responsible for HMG-CoA reductase inhibition. It features a (3R, 5S) stereocenter configuration and a 6E double bond.
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Deuterated N-Isopropyl Group (-d7): The nitrogen atom of the indole is alkylated with an isopropyl group. In this standard, all seven protons of the isopropyl group ( −CH(CH3)2 ) are replaced with deuterium ( −CD(CD3)2 ).
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Sodium Carboxylate: The carboxylic acid of the heptenoic chain is formulated as a sodium salt.
The Causality of the Design Choices
Why Deuterium (-d7) Labeling? In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy. A stable isotope-labeled IS co-elutes with the analyte, experiencing identical matrix effects, thereby normalizing the response. The choice of a -d7 label (a mass shift of +7 Da) is highly deliberate. It provides a sufficient mass difference to completely prevent isotopic cross-talk from the natural 13C isotopic envelope of the unlabeled 5-hydroxy fluvastatin, which typically requires a minimum of a +3 to +4 Da shift for a molecule of this size. Furthermore, deuterium atoms on an alkyl chain (isopropyl) are non-exchangeable in aqueous media, ensuring isotopic stability during sample extraction and chromatography.
Why the Sodium Salt Form? Statins containing a 3,5-dihydroxyheptanoic acid chain are highly susceptible to spontaneous, pH-dependent intramolecular esterification, forming a closed-ring lactone. Formulating the standard as a sodium salt stabilizes the open-ring, pharmacologically active hydroxy-acid form and dramatically increases aqueous solubility, which is essential for the preparation of homogenous spiking solutions.
Table 1: Physicochemical and Structural Properties
| Property | Specification |
| Chemical Name | 5-Hydroxy Fluvastatin-d7 Sodium Salt |
| Molecular Formula | C24H18D7FNNaO5 |
| Molecular Weight | 456.59 g/mol [3] |
| Isotopic Enrichment | ≥99% Deuterium incorporation |
| Mass Shift | +7 Daltons |
| Solubility | Soluble in Water, Methanol, DMSO |
Metabolic Pathways and Cytochrome P450 Kinetics
Fluvastatin undergoes extensive hepatic first-pass metabolism. Unlike other statins (e.g., simvastatin, atorvastatin) which are primarily metabolized by CYP3A4, fluvastatin is predominantly metabolized by the genetically polymorphic CYP2C9 isoenzyme (accounting for 50–80% of its clearance)[4][5].
The metabolism yields three primary circulating metabolites:
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5-Hydroxy Fluvastatin: Formed primarily by CYP2C9, with minor contributions from CYP3A4 and CYP2C8[5][6].
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6-Hydroxy Fluvastatin: Formed exclusively by CYP2C9[4].
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N-desisopropyl Fluvastatin: Formed by CYP2C9[4].
Understanding this pathway is critical for drug development, as the quantification of 5-hydroxy fluvastatin serves as a direct biomarker for CYP2C9 enzymatic activity and potential drug-drug interactions (e.g., co-administration with CYP2C9 inhibitors like fluconazole or sulfaphenazole)[5][6].
Hepatic metabolism of Fluvastatin highlighting the CYP2C9-mediated formation of 5-Hydroxy Fluvastatin.
Bioanalytical Application: LC-MS/MS Methodologies
To accurately measure the pharmacokinetics of 5-hydroxy fluvastatin in human plasma, a robust LC-MS/MS protocol utilizing 5-Hydroxy Fluvastatin-d7 Sodium Salt as the internal standard is required. The following workflow represents a self-validating system where the IS corrects for extraction recovery variances and ionization fluctuations.
Mass Spectrometry Parameters (MRM Transitions)
In positive electrospray ionization (ESI+), the sodium salt dissociates, and the molecule is protonated to form the [M+H]+ precursor ion. The collision-induced dissociation (CID) of the heptenoic acid side chain yields distinct product ions.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion [M+H]+ (m/z) | Primary Product Ion (m/z) | Secondary Product Ion (m/z) |
| 5-Hydroxy Fluvastatin | 428.2 | 348.2 | 266.1 |
| 5-Hydroxy Fluvastatin-d7 (IS) | 435.2 | 355.2 | 273.1 |
Note: The +7 Da shift is maintained in the product ions because the fragmentation occurs on the heptenoic acid side chain, leaving the deuterated N-isopropyl indole core intact.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation & Spiking
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Aliquot 100 µL of human plasma (containing the unknown concentration of fluvastatin metabolites) into a microcentrifuge tube.
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Spike the sample with 10 µL of a working solution of 5-Hydroxy Fluvastatin-d7 Sodium Salt (e.g., 50 ng/mL in 50% methanol).
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Causality: Spiking at the very first step ensures that the IS undergoes the exact same degradation, partitioning, and matrix binding as the endogenous analyte, validating the entire downstream process.
Step 2: Liquid-Liquid Extraction (LLE)
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Add 50 µL of 0.1 M Acetate Buffer to adjust the plasma to pH 5.0 [7].
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Causality: Fluvastatin and its metabolites are carboxylic acids with a pKa of ~4.5. Adjusting the pH to 5.0 ensures a balance: it is acidic enough to protonate a significant fraction of the molecules (making them lipophilic for extraction) but not so acidic that it triggers rapid conversion into the lactone form.
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Add 1.0 mL of Diisopropyl ether[7]. Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.
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Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Step 3: Reconstitution and UHPLC Separation
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Reconstitute the residue in 100 µL of Mobile Phase (e.g., Acetonitrile:Water 40:60 with 0.1% Formic Acid).
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Inject 5 µL onto a C18 analytical column (e.g., 1.7 µm, 2.1 x 100 mm).
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Causality: The C18 stationary phase effectively resolves the 5-hydroxy metabolite from the 6-hydroxy metabolite based on minor polarity differences, preventing isobaric interference before the molecules enter the mass spectrometer.
Step 4: Data Acquisition and Quantification
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Operate the mass spectrometer in ESI+ MRM mode.
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Quantification is achieved by plotting the peak area ratio of (5-Hydroxy Fluvastatin / 5-Hydroxy Fluvastatin-d7) against a theoretical calibration curve.
Self-validating LC-MS/MS bioanalytical workflow utilizing the -d7 internal standard.
Conclusion
The synthesis and application of 5-Hydroxy Fluvastatin-d7 Sodium Salt represent a pinnacle of targeted analytical chemistry. By leveraging the +7 Da mass shift of the deuterated isopropyl group and the chemical stability of the sodium salt, researchers can achieve unparalleled precision in mapping the CYP2C9-mediated pharmacokinetics of fluvastatin. This ensures that clinical trials and drug-drug interaction studies yield high-fidelity, reproducible data critical for regulatory approval and patient safety.
References
- Clearsynth. "5-Hydroxy Fluvastatin-d7 Sodium Salt | CAS No. - | Clearsynth." Clearsynth.com.
- National Center for Biotechnology Information (NIH). "Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem." PubChem.
- National Institutes of Health (NIH). "Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population." PMC.
- ResearchGate. "Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry." ResearchGate.
- ClinPGx. "Roles of different CYP enzymes in the formation of specific fluvastatin metabolites by human liver microsomes." ClinPGx.org.
- PubMed (NIH). "The 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor fluvastatin: effect on human cytochrome P-450 and implications for metabolic drug interactions." PubMed.
- Pharmaffiliates. "Fluvastatin-impurities | Pharmaffiliates: 5-Hydroxy Fluvastatin-d7 Sodium Salt." Pharmaffiliates.com.
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- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor fluvastatin: effect on human cytochrome P-450 and implications for metabolic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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